2,2-Difluoro-N-methylpropan-1-amine;hydrochloride
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Overview
Description
2,2-Difluoro-N-methylpropan-1-amine;hydrochloride is a chemical compound with the molecular formula C4H9F2N·HCl. It is a derivative of propanamine, where two hydrogen atoms on the second carbon are replaced by fluorine atoms, and the nitrogen atom is methylated. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-N-methylpropan-1-amine;hydrochloride typically involves the following steps:
Fluorination: The starting material, 2,2-difluoropropane, is prepared by the fluorination of propane using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture.
Amination: The 2,2-difluoropropane is then subjected to an amination reaction with methylamine. This reaction is usually carried out under high pressure and elevated temperatures to ensure complete conversion.
Hydrochloride Formation: The resulting 2,2-Difluoro-N-methylpropan-1-amine is then treated with hydrochloric acid to form the hydrochloride salt, which is more stable and easier to handle.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Continuous Flow Reactors: These reactors allow for the continuous production of the compound, improving efficiency and yield.
Catalysts: Catalysts such as palladium or platinum may be used to enhance the reaction rates and selectivity.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-N-methylpropan-1-amine;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under mild to moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted amines or fluorinated compounds.
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: Reduced amines or other hydrogenated compounds.
Scientific Research Applications
2,2-Difluoro-N-methylpropan-1-amine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-N-methylpropan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Receptors: It may bind to specific receptors in biological systems, altering their activity and leading to various physiological effects.
Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways and biochemical processes.
Signal Transduction: The compound may influence signal transduction pathways, modulating cellular responses and functions.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoroethylamine;hydrochloride
- 2,2-Difluoro-N-ethylpropan-1-amine;hydrochloride
- 2,2-Difluoro-N-methylbutan-1-amine;hydrochloride
Uniqueness
2,2-Difluoro-N-methylpropan-1-amine;hydrochloride is unique due to its specific substitution pattern and the presence of both fluorine atoms and a methylated nitrogen. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2,2-difluoro-N-methylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2N.ClH/c1-4(5,6)3-7-2;/h7H,3H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGYTRWTLWUPDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2170129-90-3 |
Source
|
Record name | (2,2-difluoropropyl)(methyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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